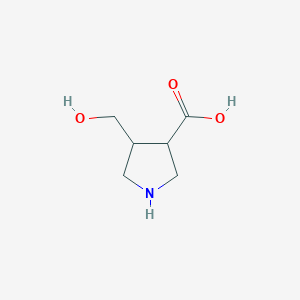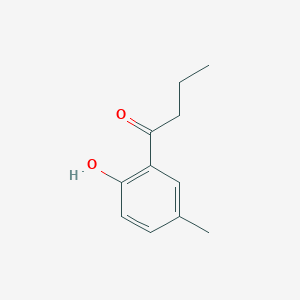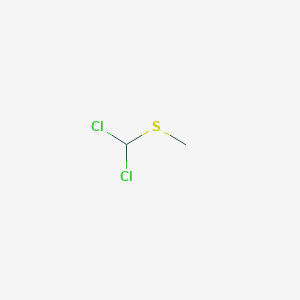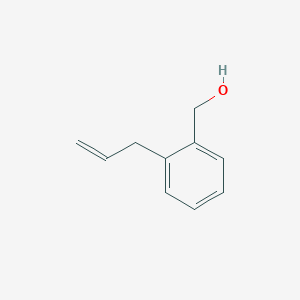![molecular formula C15H10O6 B1623161 (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one CAS No. 480-70-6](/img/structure/B1623161.png)
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one
Übersicht
Beschreibung
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one, also known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol has gained significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Affinity for Estrogen Receptors
One of the notable applications of compounds similar to (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one is their interaction with estrogen receptors. A study on arylobenzofurans from Onobrychis ebenoides found that compounds structurally related to the one showed binding affinity for estrogen receptors, indicating potential for research in hormonal regulation or therapeutic applications in conditions related to estrogen receptors (Halabalaki et al., 2000).
Antioxidative Properties
Another area of research interest is the antioxidative potential of benzofuran derivatives. The phytochemical investigation of Anaphalis lactea, for example, revealed new compounds with free-radical scavenging properties, including benzofuran derivatives, suggesting potential applications in combating oxidative stress (Ren et al., 2008).
Amyloid Aggregation Inhibition
Benzofuran derivatives have been studied for their potential role in inhibiting β-amyloid aggregation. A synthesis study of 2-(4-hydroxyphenyl)benzofurans explored their application as β-amyloid aggregation inhibitors, which could be significant in researching treatments for neurodegenerative diseases like Alzheimer's (Choi et al., 2004).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and crystal structure of benzofuran derivatives. For instance, the study of 5-(4-Bromophenyl)-2-(3,4-methylenedioxyphenyl)-3-methylsulfanyl-1-benzofuran analyzed its crystal structure, providing insights into molecular geometry and interactions that are crucial for understanding the chemical behavior and potential applications of these compounds (Choi et al., 2009).
Anticancer Potential
Research into the cytotoxic effects of benzofuran derivatives on cancer cell lines has been conducted. This includes exploring their potential as cancer treatment agents, as seen in the study on cytotoxic neolignans from Daphniphyllum macropodum, which isolated compounds including benzofuran derivatives with significant antiproliferative activity (Ma et al., 2017).
Antimicrobial Activity
Benzofuran derivatives have been synthesized and tested for antimicrobial activity. A study on benzofuran barbitone and benzofuran thiobarbitone derivatives found that some compounds exhibited good antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Kenchappa et al., 2013).
Eigenschaften
IUPAC Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFUVAYFSOUEA-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cernuine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |
CAS RN |
480-70-6 | |
| Record name | Cernuine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 °C | |
| Record name | Cernuine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(Phenylcarbamoyl)naphthalen-2-yl] 2-phenylacetate](/img/structure/B1623084.png)


![5-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1623091.png)

![3-[(4-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1623094.png)
![5-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1623095.png)

![2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol](/img/structure/B1623098.png)

